2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is a chemical compound that belongs to a class of morpholine derivatives, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various medical conditions, particularly those related to cardiovascular and neurological disorders. The molecular formula for this compound is CHNO.
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure. It falls within the broader category of organic compounds used in medicinal chemistry.
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine typically involves several key steps:
The synthetic route often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to ensure high yield and purity of the desired compound. Techniques such as chromatography may be employed for purification.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under controlled laboratory conditions, often utilizing solvents like dichloromethane or ethanol and catalysts such as acids or bases.
The mechanism of action for 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine involves its interaction with specific biological targets. For instance, as a factor IXa inhibitor, it interferes with the coagulation cascade by binding to the active site of factor IXa, preventing its interaction with factor X and thereby inhibiting thrombin generation.
Research indicates that compounds like this one can significantly reduce thrombus formation in animal models, highlighting their potential therapeutic efficacy in managing thrombotic disorders .
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine has potential applications in:
The synthesis of 2-((azetidin-3-yloxy)methyl)-4-ethylmorpholine exemplifies contemporary strategies for architecting complex N,O-heterocyclic hybrids. Two principal retrosynthetic approaches dominate:
Azetidine-First Strategy: This route commences with tert-butyl 3-hydroxyazetidine-1-carboxylate as a sterically encumbered precursor. Regioselective O-alkylation of the 3-hydroxyazetidine with chloromethylmorpholine derivatives under Mitsunobu conditions (DIAD, PPh₃) establishes the critical C–O–C linkage. Subsequent deprotection of the Boc group under acidic conditions (TFA/DCM) liberates the azetidine nitrogen, yielding the target compound. Key to this approach is maintaining the stereochemical integrity of the azetidin-3-yloxy moiety during alkylation [2] [4].
Morpholine-First Strategy: Alternatively, 4-ethylmorpholine is functionalized at C2 via lithiation (n-BuLi, THF, –78°C) followed by quenching with (1-Boc-3-azetidinyl)oxymethyl electrophiles. This method benefits from the nucleophilic character of the morpholine α-carbon but requires careful optimization to suppress dialkylation byproducts [8].
Recent breakthroughs leverage strain-release chemistry using azabicyclo[1.1.0]butane (ABB) intermediates. Under dual copper/photoredox catalysis, ABBs undergo ring-opening allylation followed by nucleophilic displacement with 2-(bromomethyl)-4-ethylmorpholine. This radical-relay approach constructs the quaternary C3–O bond with exceptional functional group tolerance (91% yield reported in analogous systems), enabling late-stage functionalization of complex pharmacophores [6].
Table 1: Comparative Analysis of Synthetic Routes to 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine
Strategy | Key Step | Yield (Overall) | Advantages | Limitations |
---|---|---|---|---|
Azetidine-First | Mitsunobu O-alkylation | 35–42% | High regioselectivity | Boc deprotection step required |
Morpholine-First | Lithiation/electrophilic quench | 28–33% | Direct C–C bond formation | Sensitive to moisture/oxygen |
Strain-Release | Cu/Photoredox radical relay | Up to 58% (reported) | Single-step coupling, mild conditions | Requires ABB synthesis |
The stereogenic C3 carbon in the azetidine ring and the chiral centers within the morpholine moiety dictate the three-dimensional pharmacophore orientation of 2-((azetidin-3-yloxy)methyl)-4-ethylmorpholine. Contemporary catalytic methods enable precise stereocontrol:
Metal-Catalyzed Asymmetric Synthesis: Palladium complexes with chiral azetidine-pyridine hybrid ligands (e.g., L5 derived from (2S,4S)-2,4-pentanediol) induce asymmetry during azetidine ring formation. These ligands coordinate Pd(II) via N(azetidine) and N(pyridine) atoms, creating a well-defined chiral environment. Application in azetidinyl zinc additions to ketimines achieves enantiomeric excess (ee) values exceeding 90% for analogous 3-substituted azetidines. The rigid four-membered azetidine ring enhances enantioselectivity compared to larger pyrrolidine-based ligands due to reduced conformational flexibility [2] [5].
Organocatalytic Desymmetrization: C₂-Symmetric azetidine β-amino alcohols catalyze nucleophilic additions to prochiral electrophiles. For instance, azetidine-derived catalysts promote the asymmetric addition of diethylzinc to aldehydes, yielding chiral alcohols with ee values of 77–99%. This methodology can be adapted for synthesizing chiral synthons like 3-hydroxyazetidine precursors bearing the ethylmorpholine unit [5].
Enzymatic Resolution: Lipases (e.g., CAL-B, PFL) selectively acylate racemic 3-hydroxyazetidine intermediates using vinyl acetate in organic solvents. Kinetic resolutions afford enantiomerically enriched (R)- and (S)-alcohols (ee >98%) with complementary acetate byproducts. This biocatalytic approach provides a sustainable route to chiral azetidin-3-yloxy building blocks under mild conditions [5].
Protection of the azetidine nitrogen is essential during the synthesis of 2-((azetidin-3-yloxy)methyl)-4-ethylmorpholine to prevent undesired N-alkylation or oxidation. Strategic selection depends on orthogonal deprotection requirements and compatibility with the morpholine’s basicity:
Benzyloxycarbonyl (Cbz): Applied via Cbz-Cl/NaHCO₃. Removed by hydrogenolysis (H₂/Pd-C). Stability: Tolerates acidic conditions but incompatible with catalytic hydrogenation steps if other reducible groups (e.g., alkenes) are present [2] [8].
Sulfonyl Protections:
Tosyl (Ts) or Nosyl groups offer crystallinity but require harsh reductive conditions (Na/naphthalenide) for removal, risking reduction of the morpholine ring or cleavage of the C–O bond.
Orthogonal Deprotection Sequences: In syntheses requiring simultaneous protection of azetidine N–H and morpholine N, Boc (azetidine) and Cbz (morpholine) enable sequential removal: Boc with mild acid (e.g., TsOH/MeOH) followed by Cbz hydrogenolysis. This strategy was critical for synthesizing N-functionalized variants without competitive side reactions [8].
Table 2: Protecting Group Performance for Azetidine Nitrogen During Synthesis
Protecting Group | Installation Yield | Deprotection Conditions | Compatibility with 4-Ethylmorpholine | Key Limitations |
---|---|---|---|---|
Boc | 85–92% | TFA/DCM (0°C to rt, 1–2 h) | Excellent | Acid-sensitive substrates |
Cbz | 80–88% | H₂ (1 atm), 10% Pd-C/MeOH, 6 h | Good | Incompatible with unsaturated groups |
Ts | 78–85% | Na/naphthalenide, THF, –78°C | Moderate (risk of N-oxidation) | Harsh conditions may degrade linker |
Minimizing environmental impact while assembling the azetidine-morpholine scaffold involves innovative solvent-free techniques:
Mechanochemical Coupling: Ball milling tert-butyl 3-hydroxyazetidine-1-carboxylate, 2-(chloromethyl)-4-ethylmorpholine hydrochloride, and K₂CO₃ (base) achieves O-alkylation in 15 minutes with 88% conversion. This eliminates toxic dipolar aprotic solvents (e.g., DMF) traditionally used in SN₂ reactions. The method leverages solid-state reactivity, where mechanical force enhances molecular diffusion and reduces activation barriers. Scale-up trials (50 g) demonstrated consistent yields and reduced E-factor (0.7 vs. 12.3 for solution-phase) [4] [6].
Microwave-Assisted Synthesis: Direct coupling of unprotected 3-hydroxyazetidine with 2-(bromomethyl)-4-ethylmorpholine under microwave irradiation (120°C, 20 min, solvent-free) affords the target compound in 76% yield. The absence of solvent prevents azetidine polymerization, while rapid heating kinetics suppress N-alkylation side products. This approach reduces reaction times from 12 hours (conventional heating) to minutes [4].
Continuous Flow Processing: A packed-bed reactor containing immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification between vinyl acetate and 3-hydroxyazetidine, producing enantiomerically pure precursors. The solvent-free system operates at 60°C with 99% ee and 95% conversion, enabling seamless integration with downstream alkylation modules [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3